Amyl salicylate
Description
Contextualization within Salicylate (B1505791) Ester Chemistry Research
The study of amyl salicylate is firmly rooted in the broader field of salicylate ester chemistry. Salicylic (B10762653) acid, the precursor molecule, possesses both a hydroxyl (-OH) and a carboxyl (-COOH) group, allowing for esterification at the carboxyl group with an alcohol. sci-int.comresearchgate.net This reactivity is the basis for a family of esters with significant commercial and historical importance, including methyl salicylate (oil of wintergreen) and acetylsalicylic acid (aspirin). wordpress.comsci-int.com
Research in this area frequently focuses on the esterification process itself. The traditional method for synthesizing salicylate esters like this compound involves the reaction of salicylic acid with an appropriate alcohol (in this case, pentanol (B124592) or isoamyl alcohol) using a strong acid catalyst, such as sulfuric acid. atamanchemicals.comsci-int.com Academic investigations have explored optimizing these synthesis conditions and testing alternative catalysts to improve yield and purity while mitigating the corrosive nature of strong acids. sci-int.comgoogle.com For instance, studies have reported achieving a 95% yield of isothis compound using a sulfuric acid catalyst, though purity levels may vary. sci-int.comresearchgate.net Another avenue of synthesis explored in research is the transesterification of methyl salicylate with isoamyl alcohol, which can proceed with different catalysts, including basic ones like Lithium Hydroxide (LiOH), and may offer advantages such as high miscibility of reactants. tandfonline.com
The chemical properties of this compound are often compared and contrasted with other salicylate esters. While compounds like acetylsalicylic acid are researched for their biological activity, the academic focus on this compound has historically been on its olfactory properties and its function as a fragrance component in various consumer products. wordpress.comsci-int.com
Overview of Contemporary Scholarly Research Trajectories
Recent academic interest in salicylic acid and its derivatives has shown a significant upward trend over the last two decades. researchgate.netbumipublikasinusantara.idbumipublikasinusantara.id While much of this research has shifted towards the biological properties of salicylates, a consistent line of inquiry continues to focus on the synthesis and characterization of these compounds. bumipublikasinusantara.id
For this compound specifically, contemporary research trajectories can be summarized as follows:
Optimization of Synthesis: A primary research focus remains on improving the synthesis of this compound. This includes the investigation of novel and more environmentally benign catalysts. Researchers have studied solid superacid catalysts, such as mesoporous molecular sieves like SO42-/TiO2, as alternatives to corrosive liquid acids like sulfuric acid. google.com These solid acids offer advantages such as high catalytic activity, milder reaction conditions, and the potential for catalyst reuse. google.com Other studies have examined the efficacy of different catalysts like sodium hydrogen sulfate (B86663) and the use of microwave irradiation to assist the reaction. sci-int.comtandfonline.com
Analytical Methodologies: The accurate identification and quantification of this compound in complex mixtures, such as essential oils or commercial fragrance formulations, is another area of study. Techniques like Gas-Liquid Chromatography (GLC) are employed to determine the purity of synthesized this compound. sci-int.comresearchgate.net
Environmental Impact and Biodegradability: More recent concerns have prompted research into the environmental fate of fragrance ingredients. Studies are being conducted to understand the biodegradability of compounds like this compound and their potential impact on aquatic ecosystems. paulaschoice.plgivaudan.com
While the bulk of research on salicylates has expanded to include applications in medicine and agriculture, the scholarly work on this compound remains specialized, concentrating on the chemistry that underpins its long-standing use in the fragrance industry. nih.gov
Data Tables
Table 1: Physicochemical Properties of n-Amyl Salicylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Appearance | Colorless to pale yellow clear liquid |
| Boiling Point | 268.0 °C at 760.00 mm Hg |
| CAS Number | 2050-08-0 |
Source: The Good Scents Company thegoodscentscompany.com
Table 2: Comparison of Synthesis Methods for this compound Isomers| Method | Reactants | Catalyst | Reported Yield | Key Findings |
|---|---|---|---|---|
| Esterification | Salicylic Acid + Isoamyl Alcohol | Sulfuric Acid (H₂SO₄) | 95% | High yield but product purity was 67.7%. sci-int.comresearchgate.net |
| Esterification | Salicylic Acid + Isoamyl Alcohol | Sodium Hydrogen Sulfate (NaHSO₄), Nitric Acid (HNO₃), Hydrochloric Acid (HCl) | No reaction or lower yields | H₂SO₄ was found to be the most effective among the tested liquid acids. sci-int.com |
| Esterification | Salicylic Acid + Isoamyl Alcohol | Mesoporous Molecular Sieve Solid Superacid | 93% - 95.8% | Offers gentle reaction conditions and a reusable catalyst. google.com |
| Transesterification | Methyl Salicylate + Isoamyl Alcohol | Lithium Hydroxide (LiOH) | 98% | Basic catalysts showed high activity, especially under microwave irradiation. tandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-6-9-15-12(14)10-7-4-5-8-11(10)13/h4-5,7-8,13H,2-3,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANVDUNFZBMTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029227 | |
| Record name | Pentyl 2-hydroxybenzoate | |
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Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzoic acid, 2-hydroxy-, pentyl ester | |
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Boiling Point |
268.00 °C. @ 760.00 mm Hg | |
| Record name | Amyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038604 | |
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Solubility |
5 mg/L @ 20 °C (exp) | |
| Record name | Amyl salicylate | |
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CAS No. |
2050-08-0 | |
| Record name | Amyl salicylate | |
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| Record name | Amyl salicylate | |
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| Record name | Amyl salicylate | |
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| Record name | Amyl salicylate | |
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| Record name | Benzoic acid, 2-hydroxy-, pentyl ester | |
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| Record name | Pentyl salicylate | |
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| Record name | AMYL SALICYLATE | |
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| Record name | Amyl salicylate | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0038604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthesis and Green Chemistry Methodologies
Esterification Reaction Mechanisms for Amyl Salicylate (B1505791) Production
The choice of catalyst is paramount in the synthesis of amyl salicylate, influencing reaction rate, yield, and environmental impact. Investigations have spanned from traditional mineral acids to advanced solid acid catalysts.
Concentrated sulfuric acid (H₂SO₄) has been a classical and effective catalyst for the synthesis of isothis compound. sci-int.comgoogle.com It operates as a homogeneous catalyst, protonating the salicylic (B10762653) acid to initiate the esterification reaction. uomustansiriyah.edu.iq In a typical laboratory preparation, salicylic acid and isoamyl alcohol are refluxed in the presence of concentrated sulfuric acid for several hours. google.comresearchgate.net One study demonstrated that using sulfuric acid as a catalyst in the reaction between 20 g of salicylic acid and 42 ml of isoamyl alcohol at 132-135°C for 3 hours resulted in a clear solution of isothis compound with a total yield of 95%. sci-int.comresearchgate.net However, the use of mineral acids like H₂SO₄ presents challenges, including corrosion of equipment, difficulties in catalyst separation from the product, and the generation of acidic waste, which requires neutralization and treatment. google.comgoogle.com Other mineral acids such as hydrochloric acid (HCl) and nitric acid (HNO₃) have been tested but did not yield the desired product under similar conditions. researchgate.net
To overcome the drawbacks of mineral acids, research has shifted towards solid superacid catalysts. These heterogeneous catalysts offer advantages such as easy separation from the reaction mixture, reusability, reduced equipment corrosion, and minimized waste production. google.com
One type of solid superacid investigated is based on sulfated metal oxides. For instance, a solid superacid, TiO₂/SO₄²⁻, was effectively used in the synthesis of isothis compound. researchgate.net Another study focused on the synthesis of isobutyl salicylate using a rare-earth solid superacid, SO₄²⁻/TiO₂/La³⁺. The optimal conditions for this reaction were determined, achieving a high yield. researchgate.net Similarly, WO₃/ZrO₂ has been prepared and used as a solid superacid catalyst for the synthesis of acetylsalicylic acid, a related ester, obtaining yields as high as 91.0%. researchgate.net These catalysts exhibit strong acidity and high catalytic activity, often surpassing traditional liquid acids.
Performance of Solid Superacid Catalysts in Salicylate Synthesis
| Catalyst | Reactants | Product | Yield | Reference |
|---|---|---|---|---|
| SO₄²⁻/TiO₂/La³⁺ | Salicylic Acid, Isobutyl Alcohol | Isobutyl Salicylate | ~96.2% | researchgate.net |
| WO₃/ZrO₂ | Salicylic Acid, Acetic Anhydride | Acetylsalicylic Acid | 91.0% | researchgate.net |
| Mesoporous Molecular Sieve Solid Superacid | Salicylic Acid, Isoamyl Alcohol | Isothis compound | 93% - 95.8% | google.com |
Mesoporous materials, such as MCM-41, are characterized by their high surface area and ordered pore structure, making them excellent supports for catalysts. mdpi.comresearchgate.net A novel catalyst for synthesizing isothis compound involves a mesoporous molecular sieve solid superacid. google.com This catalyst is created by first synthesizing MCM-41 mesoporous molecular sieves, loading them with TiO₂ via a sol-gel method, and then treating them with sulfuric acid. google.com The resulting material combines the high surface area and defined pore structure of the mesoporous support with the strong acidity of the superacid. This catalyst demonstrated high activity, yielding over 93% isothis compound. A key advantage is its stability and reusability; it can be reused more than 10 times with only a minor decrease in catalytic activity. google.com Other studies have explored mesoporous aluminosilicates for the synthesis of methyl salicylate from salicylic acid and dimethyl carbonate, finding that both conversion and selectivity were closely related to the Lewis acidity of the catalysts. researchgate.net
The development of novel heterogeneous catalysts is a cornerstone of green chemistry approaches to this compound synthesis. These catalysts are designed for high efficiency, selectivity, and ease of use. Examples include sodium hydrogen sulfate (B86663) (NaHSO₄), which has been used as an inexpensive and effective catalyst for isothis compound synthesis, achieving an esterification rate of about 97.81% under optimized conditions. gychbjb.com
Another approach involves immobilizing catalytically active species on a solid support. For example, phosphotungstic acid immobilized on silicon dioxide has been used for isothis compound synthesis, reaching a 96% yield. google.com Similarly, a TiSiW₁₂O₄₀ heteropolyacid salt immobilized on TiO₂ was used to catalyze the synthesis of isothis compound, resulting in a 90% yield and good catalyst reusability. google.com The development of such catalysts focuses on creating systems with low cost, mild reaction conditions, no equipment corrosion, and simple product work-up. google.com
Optimization of Reaction Conditions and Kinetic Studies
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of this compound synthesis while minimizing energy consumption and by-product formation. Key parameters that are typically investigated include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.
For the synthesis of isothis compound using a mesoporous molecular sieve solid superacid, optimal conditions were found to be a molar ratio of salicylic acid to isoamyl alcohol between 1:3.5 and 1:4.5, with a catalyst dosage of 4% to 6% of the salicylic acid mass. The reaction is controlled by temperature and monitored by the removal of water. google.com
When using sodium hydrogen sulfate as a catalyst, the optimal conditions were identified as a catalyst amount of 0.8 g per 0.1 mol of salicylic acid, a molar ratio of iso-pentanol to salicylic acid of 1.8, a reaction time of 2.5 hours, and an oil bath temperature of 145-155 °C. These conditions led to a salicylic acid esterification rate of approximately 97.81%. gychbjb.com
Kinetic studies help in understanding the reaction mechanism and optimizing process parameters. For the synthesis of methyl salicylate, the effects of various kinetic parameters have been studied, and the activation energy for the reaction was determined to be 13.82 kcal/mol. researchgate.net Such studies are essential for scaling up the process from the laboratory to industrial production. google.comnih.gov
Optimized Reaction Conditions for Salicylate Synthesis
| Product | Catalyst | Parameter | Optimal Value | Resulting Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Isothis compound | Mesoporous Molecular Sieve Solid Superacid | Molar Ratio (Acid:Alcohol) | 1:3.5 - 1:4.5 | 93% - 95.8% Yield | google.com |
| Catalyst Loading | 4-6% of Salicylic Acid Mass | ||||
| Reaction | Heated reflux with water removal | ||||
| Product Collection | Vacuum distillation at 150-153°C, 2KPa | ||||
| Isothis compound | Sodium Hydrogen Sulfate | Catalyst Amount | 0.8 g per 0.1 mol Salicylic Acid | ~97.81% Conversion | gychbjb.com |
| Molar Ratio (Alcohol:Acid) | 1.8 | ||||
| Reaction Time | 2.5 h | ||||
| Temperature | 145-155 °C | ||||
| Isobutyl Salicylate | SO₄²⁻/TiO₂/La³⁺ | Catalyst Amount | 1.0 g per 0.1 mol Salicylic Acid | ~96.2% Yield | researchgate.net |
| Molar Ratio (Alcohol:Acid) | 3:1 | ||||
| Reaction Time | 3.0 h | ||||
| Dehydrating Agent | 15 mL Benzene |
Process Efficiency and Purity Assessment in Synthesis
The synthesis of this compound is typically achieved through Fischer esterification, a reaction involving an aromatic carboxylic acid (salicylic acid) and an alcohol (isoamyl alcohol) in the presence of an acid catalyst. numberanalytics.com Process efficiency is a critical factor, with research focusing on optimizing reaction conditions to maximize yield and purity.
Several catalysts have been investigated to improve the synthesis of this compound and related esters. While sulfuric acid is a traditional catalyst, yielding up to 95% of isothis compound, the resulting purity can be as low as 67.7175%. sci-int.com Alternative catalysts, such as sodium hydrogen sulfate and mesoporous molecular sieve solid superacids, have shown promising results. For instance, using sodium hydrogen sulfate as a catalyst for the synthesis of isothis compound from salicylic acid and isopentanol resulted in a salicylic acid esterification rate of approximately 97.81% under optimized conditions. gychbjb.com Similarly, a mesoporous molecular sieve solid superacid catalyst yielded a product that was colorless with a yield of over 93%. google.com A significant advantage of this solid superacid catalyst is its reusability; it can be used more than 10 times with only a minor reduction in catalytic activity, which presents a considerable improvement in process efficiency and waste reduction. google.com
The table below summarizes the efficiency of different catalysts in the synthesis of this compound.
Catalyst Efficiency in this compound Synthesis| Catalyst | Yield | Purity | Reaction Conditions | Source |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | 95% | 67.7175% | Reflux at 132-135°C for 3 hours | sci-int.comrsc.org |
| Sodium Hydrogen Sulfate (NaHSO₄) | 97.81% (esterification rate) | Not specified | Oil bath at 145-155°C for 2.5 hours | gychbjb.com |
| Mesoporous Molecular Sieve Solid Superacid | >93% | Not specified (colorless product) | Reflux with water separator | google.com |
Purity assessment is crucial to ensure the quality of the final product. Various analytical techniques are employed for this purpose. Gas chromatography with flame ionization detection (GC-FID) is a common method used to determine the purity of salicylate esters by separating and quantifying the components in a mixture. sciepub.comsciepub.com Other powerful techniques include proton nuclear magnetic resonance (¹H NMR) and Fourier-transform infrared (FTIR) spectroscopy, which provide detailed structural information and can be used for quantitative analysis of the final product and any impurities. sciepub.comsciepub.comcsub.edu These methods are essential for identifying potential side products from reactions like the hydrolysis of the ester or the decarboxylation of the carboxylic acid. numberanalytics.com
Sustainable Production Processes and Environmental Impact Minimization
Renewable Feedstock Utilization Strategies
A key aspect of sustainable production is the use of renewable feedstocks. Traditionally, the precursors for this compound, salicylic acid and isoamyl alcohol, are derived from petrochemical sources. chemanalyst.com However, there is a growing trend towards bio-based alternatives.
Salicylic acid can be produced from renewable sources through biotechnological routes. One novel method involves a two-step process starting from biomass-derived 2-furoic acid. researchgate.net Plant-based production is also being explored; for example, salicylic acid is a naturally occurring compound in plants like flax, and its biosynthesis in cell cultures can be enhanced, offering a potential green route. nih.gov
Isoamyl alcohol, a higher-chain alcohol, is a natural byproduct of ethanol (B145695) fermentation from sugars and starches, often found in fusel oil. wikipedia.orgmdpi.com Metabolic engineering of microorganisms like Saccharomyces cerevisiae is being explored to enhance the production of isoamyl alcohol from renewable resources. nih.govresearchgate.net The use of such bio-derived alcohols aligns with the principles of a circular bio-economy, reducing dependence on fossil fuels. researchgate.net
Green Solvent Selection and Process Optimization
Solvents are a major component of many chemical processes and contribute significantly to their environmental impact. nih.gov The principles of green chemistry encourage the use of environmentally benign solvents. wikipedia.org In esterification reactions, traditional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are often used but are considered hazardous. rsc.org
Research is focused on finding greener alternatives. Acetonitrile has been proposed as a less hazardous solvent system for Steglich esterification. nih.gov Other green solvents include bio-based options like ethyl lactate, derived from corn starch, and dimethyl carbonate. wikipedia.orgrsc.orgrsc.org For the Fischer esterification of this compound, the use of a water carrier like cyclohexane (B81311) has been documented to help drive the reaction to completion by removing the water by-product. sciencemadness.org Process optimization also involves using solvent-free reaction conditions where possible, which is superior in terms of greenness and industrial application. numberanalytics.com
By-product Management and Waste Valorization
The concept of a circular economy is being embraced by the fragrance industry through waste valorization, which transforms by-products and waste into valuable materials. thglabs.comthepharmajournal.com In the synthesis of this compound, the primary by-product is water, which is environmentally benign. However, managing unreacted starting materials and the catalyst is important. The use of reusable catalysts, such as the mesoporous molecular sieve solid superacid, significantly minimizes waste. google.com
A broader strategy in the fragrance industry is upcycling, where waste from one process becomes a raw material for another. thglabs.comformesdeluxe.com Examples include using citrus peels from the juice industry or spent rose petals from essential oil distillation. thglabs.com The hydrosol, or spent water from distillation, can also contain valuable aromatic compounds. thepharmajournal.com This approach reduces landfill waste and the need to harvest new raw materials. thglabs.com
Carbon Footprint Reduction in Industrial Synthesis
Reducing the carbon footprint of chemical manufacturing is a critical goal for sustainability. freeyourself.com Life Cycle Assessment (LCA) is a standardized method used to evaluate the environmental impact of a product throughout its life cycle, from raw material extraction to end-of-life. rsc.orgmdpi.com For fragrance ingredients, a gate-to-gate LCA can assess the impacts of the manufacturing process itself. reading.ac.uk
Several strategies contribute to lowering the carbon footprint of this compound synthesis:
Energy Efficiency: Optimizing reaction conditions, such as temperature and reaction time, and using more efficient catalysts can reduce energy consumption. gychbjb.comlabmanager.com
Renewable Feedstocks: As discussed, using bio-based salicylic acid and isoamyl alcohol reduces the reliance on fossil fuels, which are a major source of carbon emissions. rsc.orgmontanarenewables.com
Carbon Capture and Utilization (CCU): An innovative approach involves capturing industrial carbon dioxide (CO₂) emissions and using them as a C1 building block. hackernoon.com The Kolbe-Schmitt reaction, used to produce salicylic acid, utilizes CO₂. chemanalyst.comchemanalyst.com Sourcing this CO₂ from captured emissions rather than fossil fuels can drastically reduce the carbon footprint. freeyourself.com Some companies are already producing fragrance ingredients using ethanol derived from captured carbon emissions. freeyourself.comhackernoon.com
Green Catalysis: The development of highly efficient and reusable catalysts minimizes waste and energy inputs. google.comlabmanager.com
By integrating these green chemistry principles, the industrial synthesis of this compound can become more sustainable, aligning with global efforts to reduce the environmental impact of the chemical industry. rsc.orgmairfragrance.com
Advanced Biological Activities and Mechanistic Investigations
Immunological Responses and Allergic Sensitization Research
Amyl salicylate (B1505791) is recognized primarily in the context of dermatology as a fragrance ingredient with the potential to elicit allergic contact dermatitis. paulaschoice.com Research in this area focuses on understanding the mechanisms of sensitization, developing predictive models, and evaluating its reactivity in clinical settings.
The capacity of small chemical molecules like amyl salicylate to cause skin sensitization is explained by the hapten hypothesis. nih.govjiaci.org Low molecular weight chemicals, or haptens, are typically not immunogenic on their own. They must first penetrate the skin and then covalently bind to larger carrier proteins within the skin to form a hapten-protein conjugate. jiaci.orgnih.gov This modified protein is then recognized as foreign by the immune system, initiating a cascade of events that leads to allergic sensitization.
The process involves the following key steps:
Haptenation: Most chemical allergens are electrophilic, or are metabolized into reactive electrophilic intermediates, allowing them to react with nucleophilic amino acid residues (like cysteine or lysine) on skin proteins. nih.gov This covalent modification creates a stable immunogenic complex.
Antigen Presentation: Specialized antigen-presenting cells (APCs) in the skin, such as Langerhans cells, recognize and process these haptenated proteins.
T-cell Activation: The APCs migrate to the local lymph nodes where they present the antigenic complex to naive T-lymphocytes, leading to their activation and proliferation. This establishes a state of immunological memory.
Upon subsequent exposure to the same hapten, these memory T-cells can mount a more rapid and robust inflammatory response, resulting in the clinical manifestations of allergic contact dermatitis. nih.gov While the specific protein targets of this compound within the skin are not fully elucidated, its allergenic potential is understood to operate through this general mechanism of protein haptenation. nih.gov
Given the ethical and regulatory push to reduce animal testing, significant effort has been invested in developing in silico and in vitro models to predict the skin sensitization potential of chemicals. nih.govnih.gov These non-animal methods are crucial for screening new ingredients like this compound.
Modern predictive strategies often combine computational models with data from various non-animal assays in what are known as Integrated Approaches to Testing and Assessment (IATA) or Defined Approaches (DA). nih.govnih.gov These models leverage machine learning algorithms trained on large datasets of known sensitizers and non-sensitizers. mdpi.com
Key data sources for these predictive models include:
Direct Peptide Reactivity Assay (DPRA): This assay measures the reactivity of a chemical with model synthetic peptides containing cysteine and lysine, providing a quantitative measure of its protein-binding (haptenation) potential.
KeratinoSens™ and LuSens assays: These are cell-based reporter assays that measure the activation of the Keap1-Nrf2-ARE pathway in keratinocytes, a key pathway involved in the cellular response to sensitizing chemicals.
human Cell Line Activation Test (h-CLAT): This test quantifies the upregulation of cell surface markers (like CD86 and CD54) on monocytic leukemia cells, mimicking the activation of dendritic cells. nih.gov
By integrating data from these assays with chemical structure information, machine learning models can achieve high accuracy in predicting whether a substance is likely to be a human skin sensitizer. nih.gov
The gold standard for diagnosing allergic contact dermatitis is the patch test. nih.govnih.gov In this procedure, small amounts of suspected allergens are applied to the skin under occlusion for a set period (typically 48 hours), and the skin is observed for the development of a localized eczematous reaction. nih.gov
Fragrance mixes are standard components of many baseline patch test series used by dermatologists, as fragrances are a common cause of contact allergies. mdpi.com While specific, large-scale epidemiological data on this compound patch test reactivity is limited in publicly available literature, individual case reports and studies on fragrance allergy confirm that salicylate derivatives can be sensitizers. For instance, a case study identified benzyl (B1604629) salicylate in a patient's hair products as the cause of their allergic contact dermatitis. nih.gov Studies assessing the relevance of doubtful or weak patch test reactions emphasize the importance of considering any reaction in the context of the patient's clinical history and exposures. researchgate.net
The frequency of positive reactions to any given allergen can vary based on geographical location, population demographics, and trends in consumer product formulations. nih.gov
Broader Salicylate-Mediated Biological Effects (Contextual Studies)
This compound belongs to the broader chemical class of salicylates, which have been studied for centuries for their medicinal properties. bohrium.comwebofjournals.com While this compound itself is used for its fragrance, understanding the biological activities of its parent structure, salicylic (B10762653) acid (a major metabolite of aspirin), provides context for potential, un-investigated effects. nih.govwikipedia.org
Salicylates are well-known for their anti-inflammatory (inflammation-reducing), analgesic (pain-relieving), and antipyretic (fever-reducing) effects. webofjournals.combasicmedicalkey.com
The primary mechanism for these actions is the inhibition of prostaglandin (B15479496) synthesis. basicmedicalkey.com The pathway is as follows:
In response to tissue injury or inflammation, an enzyme called phospholipase A2 releases arachidonic acid from cell membranes.
Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandins. wikipedia.org
Prostaglandins are potent signaling molecules that mediate many signs of inflammation, such as swelling and erythema. They also sensitize peripheral nerve endings, lowering the threshold for pain perception from other inflammatory mediators like bradykinin (B550075) and histamine. webofjournals.combasicmedicalkey.comyoutube.com
By inhibiting the COX enzymes, salicylates reduce the production of prostaglandins, thereby alleviating both inflammation and pain. basicmedicalkey.compatsnap.com While aspirin (B1665792) (acetylsalicylic acid) is a potent inhibitor, its primary metabolite, salicylic acid, also contributes significantly to these effects, albeit through more complex mechanisms. nih.govnih.gov
The pharmacological effects of salicylates are not limited to COX inhibition; they interact with a diverse array of molecular targets and signaling pathways. vt.edufrontiersin.org
Cyclooxygenase (COX) Inhibition: Aspirin famously acts by irreversibly acetylating a serine residue in the active site of both COX-1 and COX-2 enzymes, permanently disabling them. nih.govwikipedia.org Salicylic acid, however, does not acetylate these enzymes and is a much weaker direct inhibitor of their activity. nih.govresearchgate.net Instead, research suggests that salicylic acid can act as a competitive inhibitor, competing with arachidonic acid at the COX-2 active site. nih.gov Furthermore, at therapeutic concentrations, salicylic acid can suppress the induction of the COX-2 gene, reducing the amount of enzyme produced during an inflammatory response. frontiersin.orgpnas.org
AMP-activated Protein Kinase (AMPK) Activation: A pivotal discovery in salicylate research was the finding that salicylic acid directly activates AMP-activated protein kinase (AMPK). nih.govacu.edu.au AMPK is a master regulator of cellular energy metabolism, activated when cellular energy levels are low (high AMP:ATP ratio). nih.gov Salicylate binds directly to the AMPK complex, causing allosteric activation and inhibiting the dephosphorylation that would otherwise inactivate it. nih.govmdpi.com This activation of AMPK is thought to underlie many of the metabolic benefits of salicylates and also contributes to their anti-inflammatory effects by modulating downstream pathways. nih.govnih.gov
Other Signaling Pathways: Salicylates have been shown to modulate several other critical signaling cascades, often at concentrations relevant to therapeutic use. These COX-independent mechanisms help explain the broad spectrum of salicylate activity. pnas.org
| Signaling Target/Pathway | Role of Salicylates | Key References |
| NF-κB (Nuclear Factor kappa-B) | Salicylates can inhibit the activation of the pro-inflammatory transcription factor NF-κB, often by inhibiting the IκB kinase (IKK) complex. This prevents the expression of numerous inflammatory genes, including cytokines and COX-2. | bohrium.comvt.edunih.gov |
| HMGB1 (High Mobility Group Box 1) | Salicylic acid can directly bind to HMGB1, a protein that acts as a potent pro-inflammatory cytokine when released from cells. This binding suppresses HMGB1's inflammatory activities. | nih.govfrontiersin.org |
| Erk (Extracellular signal-regulated kinase) | Salicylates have been shown to inhibit the activation of the Erk signaling pathway in neutrophils, which is required for integrin-mediated adhesion—a critical step in the inflammatory process. | pnas.org |
Influence on Cellular Metabolism (e.g., Oxidative Phosphorylation, Lipid Metabolism)
Salicylates, the class of compounds to which this compound belongs, exert significant influence over cellular metabolism, particularly targeting oxidative phosphorylation and lipid metabolism. Research has demonstrated that salicylates can act as uncoupling agents in mitochondria. wikipedia.orgnih.govnih.gov This process involves salicylates diffusing across the inner mitochondrial membrane, transporting protons back into the mitochondrial matrix, and thereby disrupting the proton gradient necessary for ATP synthesis. wikipedia.org This uncoupling of oxidative phosphorylation from the electron transport chain leads to energy dissipation as heat. wikipedia.org Studies on both intact mitochondria and sonically prepared mitochondrial fragments have confirmed that salicylate induces this uncoupling effect, which is mechanistically similar to the action of the classic uncoupling agent dinitrophenol. nih.gov
In the realm of lipid metabolism, salicylates have been shown to mediate their effects primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govresearchgate.net Salicylate-induced AMPK activation leads to the phosphorylation and subsequent inhibition of key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC). nih.gov This inhibition reduces the production of malonyl-CoA, a critical building block for fatty acid synthesis, and concurrently relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1). nih.gov The disinhibition of CPT1 promotes the transport of fatty acids into the mitochondria for oxidation, thereby shifting the metabolic balance from lipid storage to lipid breakdown. nih.govresearchgate.net These effects contribute to a reduction in lipid accumulation in cells like hepatocytes and are observed before changes in insulin (B600854) sensitivity become apparent. nih.gov
Neurotoxicological Considerations for Salicylates
While possessing therapeutic effects, high doses of salicylates can lead to significant neurotoxicological effects. Salicylate toxicity is a clinical concern that can manifest with a range of neurological symptoms. nih.govnih.gov One of the most well-documented neurotoxic effects is the induction of temporary hearing loss and tinnitus, a phantom perception of a high-pitched ringing sound. medbullets.com This phenomenon is so consistent that the salicylate toxicity model is widely used in auditory science to investigate the underlying mechanisms of tinnitus. medbullets.com
Beyond the auditory system, salicylate overdose can impact the central nervous system more broadly. Delirium, confusion, and blurred vision are common presenting features, particularly in cases of chronic toxicity in the elderly. nih.govnih.gov In some instances, salicylate toxicity can even mimic other serious neurological conditions like stroke, presenting with acute focal neurologic deficits such as one-sided weakness (hemiparesis). nih.gov The drug appears to directly modulate neurotransmitter systems in the brain, including an effect on γ-aminobutyric acid (GABA) inhibitory neurotransmission. medbullets.com The development of neurological symptoms is a critical diagnostic indicator, as a delay in recognizing and treating salicylate toxicity can lead to severe outcomes. nih.gov
Antioxidant Properties of Salicylate Derivatives
Salicylates possess antioxidant properties that are distinct from their well-known anti-inflammatory mechanism of cyclooxygenase (COX) inhibition. nih.goveurekaselect.com This antioxidant activity is thought to contribute to the beneficial effects of these compounds. nih.gov The primary mechanisms behind this property include the scavenging of reactive oxygen species, particularly the hydroxyl radical, and the chelation of transition metals that can catalyze oxidative reactions. nih.goveurekaselect.com
Research into various salicylate derivatives has revealed that structural modifications to the salicylic acid backbone significantly influence their antioxidant capacity. daneshyari.comnih.gov For instance, the introduction of electron-donating groups (EDG) onto the salicylate skeleton enhances antioxidant potential, while electron-withdrawing groups (EWG) reduce it. daneshyari.com A study comparing several derivatives found that gentisic acid and 5-aminosalicylic acid have a much greater capacity for scavenging free radicals than the parent compound, salicylic acid, which itself shows low radical scavenging activity. daneshyari.comresearchgate.net This suggests that the antioxidant activity can be fine-tuned through chemical synthesis, offering a potential strategy for developing new therapeutic agents. daneshyari.com
Table 1: Comparative Antioxidant Capacity of Salicylate Derivatives This table summarizes the relative antioxidant capacity of various salicylate derivatives based on their chemical structure, as determined by single electron transfer mechanisms.
| Compound | Substituent Group at C-5 | Group Type | Relative Antioxidant Capacity |
| 5-Aminosalicylic acid | -NH₂ | Strong Electron-Donating | Highest |
| 5-Methoxysalicylic acid | -OCH₃ | Electron-Donating | High |
| Gentisic acid (5-Hydroxysalicylic acid) | -OH | Electron-Donating | High |
| 5-Methylsalicylic acid | -CH₃ | Weak Electron-Donating | Moderate |
| 5-Chlorosalicylic acid | -Cl | Weak Electron-Withdrawing | Low |
| Salicylic acid | -H | (Reference) | Very Low |
| 5-Nitrosalicylic acid | -NO₂ | Strong Electron-Withdrawing | Lowest |
| Data sourced from a study on the antioxidant properties of salicylate derivatives. daneshyari.com |
Role in Plant Defense Mechanisms (Methyl Salicylate Analogue)
In plants, salicylates are crucial signaling hormones involved in defense against pathogens. Methyl salicylate, a volatile ester of salicylic acid, is a key mobile signal in a plant-wide defense response known as Systemic Acquired Resistance (SAR). capes.gov.brnih.gov Upon local infection, methyl salicylate is synthesized, transported through the phloem to distal, healthy tissues, and then hydrolyzed back to the active defense hormone, salicylic acid, preparing the rest of the plant for a potential attack. capes.gov.br
As an analogue of methyl salicylate, this compound is also implicated in plant defense responses. A study comparing the effectiveness of various salicylic acid esters in modulating stomatal closure in Arabidopsis thaliana—a primary defense mechanism to prevent pathogen entry—found that different esters have varied efficacy. researchgate.net Among the tested compounds, which included salicylic acid, methyl salicylate, propyl salicylate, and this compound, methyl salicylate was the most effective at inducing stomatal closure. researchgate.net This research demonstrates that while methyl salicylate is a highly potent signal, other esters like this compound are also biologically active in plant defense systems, though their specific roles and efficiencies may differ. The ability of these analogues to induce defense responses makes them valuable tools for studying and potentially enhancing disease resistance in plants. nih.govmdpi.com
Pharmacokinetic and Metabolic Transformation Studies
Dermal Absorption and Systemic Distribution Investigations
The journey of amyl salicylate (B1505791) from a topical formulation into the systemic circulation involves overcoming the skin's formidable barrier, the stratum corneum. The efficiency of this process is governed by the compound's physicochemical properties, the formulation it is delivered in, and the conditions of its application.
The primary obstacle to dermal absorption is the stratum corneum, the outermost layer of the epidermis, which consists of keratin-filled dead cells (corneocytes) embedded in a lipid-rich matrix. For a chemical to be absorbed, it must navigate this barrier. Chemicals penetrate the stratum corneum primarily through passive diffusion via two main routes: the intercellular (paracellular) pathway through the lipid matrix and the transcellular pathway directly through the corneocytes. mst.dk The intercellular route is the most common pathway for many molecules. mst.dk
Salicylate esters, being lipophilic, can effectively partition into and diffuse through the lipid domains of the stratum corneum. amb-wellness.comresearchgate.net Studies on the related compound methyl salicylate have shown that it enhances its own skin penetration by interacting with and disrupting the orderly, crystalline structure of the stratum corneum lipids. sciopen.com This disruption increases the fluidity of the lipid bilayers, thereby reducing the barrier's resistance and facilitating easier passage for the molecule. sciopen.com This mechanism is a key principle behind the action of many chemical permeation enhancers.
Furthermore, certain compounds included in topical formulations can act as permeation enhancers, synergistically increasing the absorption of active ingredients. Research on salicylic (B10762653) acid has shown that natural compounds such as limonene (B3431351) 1,2-epoxide and s-perillyl acetate (B1210297) can significantly enhance its flux across the skin. tandfonline.com
The vehicle in which amyl salicylate is delivered and the conditions under which it is applied have a profound impact on its absorption rate and extent. The choice of solvent, the type of formulation (e.g., cream, patch, or solution), and the use of occlusion can dramatically alter dermal delivery.
Recent research on various salicylate esters, including pentyl salicylate (this compound), highlights these influences:
Formulation Vehicle: The choice of vehicle can significantly alter absorption. A study comparing the absorption of pentyl salicylate from a cream versus a 70/30 ethanol (B145695)/water solution found that the ethanol/water solution markedly increased absorption. cosmeticsdesign.com This underscores that safety and bioavailability assessments should consider realistic, consumer-relevant product formats. cosmeticsdesign.com
Occlusion: Applying a substance under occlusion (e.g., covering the application area, as with a patch) prevents evaporation and increases skin hydration, which generally enhances absorption. For ethyl salicylate, a close structural analog, absorption nearly doubled under occluded conditions compared to unoccluded conditions. cosmeticsdesign.com This demonstrates how real-world use can affect exposure levels. cosmeticsdesign.com
Solvents in Patch Formulations: In transdermal patches, solvents are critical for both drug release and skin permeation. A study on methyl salicylate patches found that propylene (B89431) glycol (PG) was a highly effective permeation enhancer, likely due to its strong effect on skin protein conformation. nih.gov However, other solvents like Transcutol® and Maisine® led to higher cumulative amounts of permeated methyl salicylate but demonstrated lower patch adhesion. nih.govresearchgate.net This illustrates the crucial trade-off between maximizing skin permeation and maintaining adequate patch adhesion during formulation design. nih.gov
Interactive Table: Factors Influencing Dermal Permeation of Salicylates
Users can filter this table by factor or effect to understand the complex interplay in formulation science.
| Factor | Specific Example | Observed Effect on Salicylate Permeation | Reference |
| Vehicle | Ethanol/Water (70/30) vs. Cream | The ethanol/water solution significantly increased the absorption of pentyl salicylate compared to the cream base. | cosmeticsdesign.com |
| Application | Occlusion vs. Unoccluded | Occlusion nearly doubled the dermal absorption of ethyl salicylate. | cosmeticsdesign.com |
| Solvent | Propylene Glycol (PG) | Strong permeation enhancement of methyl salicylate, attributed to effects on skin protein conformation. | nih.gov |
| Solvent | Transcutol® & Maisine® | Resulted in higher cumulative permeation of methyl salicylate than PG, but compromised patch adhesion. | nih.govresearchgate.net |
Once this compound penetrates the epidermis and reaches the dermis, it is taken up by the rich network of capillaries and enters the systemic circulation. From there, it is distributed throughout the body. Bioavailability refers to the fraction of the administered dose that reaches the systemic circulation unchanged. mdpi.com
Being lipophilic, this compound is readily absorbed through the skin and distributed into tissues and transcellular fluids. pdr.net Studies using the similar compound methyl salicylate have shown that direct penetration into tissues immediately below the application site is a significant route of distribution. nih.gov Following topical application in rats, concentrations of salicylate in the muscle tissue directly beneath the application site were substantially higher than those predicted from plasma concentrations alone, confirming direct tissue penetration. nih.gov
However, the vasodilatory action of some salicylates can increase local blood flow, which can, in turn, accelerate the removal of the substance from the local tissue and its distribution systemically. pdr.netnih.gov Research on salicylic acid penetration suggests that this direct penetration is most dominant in the superficial tissues (to a depth of 3-4 mm) for the first two hours after application, after which systemic circulation becomes the primary determinant of concentrations in deeper tissues. nih.gov
Biotransformation Pathways and Metabolite Profiling
Biotransformation, or metabolism, is the process by which the body chemically modifies compounds. For this compound, this process begins after absorption and primarily involves two sequential phases.
The first and most critical metabolic step for this compound is the cleavage of its ester bond. This compound is an ester of salicylic acid and amyl alcohol. In the body, it is rapidly hydrolyzed by esterase enzymes, which are abundant in the liver, plasma, and other tissues, including the skin itself. miracosta.edunih.govresearchgate.net This reaction breaks the ester linkage, releasing the parent compound, salicylic acid, and amyl alcohol. pdr.netsci-int.comatamanchemicals.com
Following its formation via hydrolysis, salicylic acid undergoes Phase II metabolism, where it is conjugated with endogenous molecules to form more water-soluble compounds that are easier to excrete from the body, primarily via the kidneys. wikipedia.org The two major conjugation pathways for salicylic acid are:
Glycine (B1666218) Conjugation: Salicylic acid's carboxylic acid group is conjugated with the amino acid glycine to form salicyluric acid. pdr.netwikipedia.orgupums.ac.in This is the most significant metabolic pathway, accounting for as much as 75% of the excreted metabolites. wikipedia.org
Glucuronidation: Salicylic acid can be conjugated with glucuronic acid at two different sites. Conjugation at the carboxylic acid group forms the salicyl acyl glucuronide, while conjugation at the phenolic hydroxyl group forms the salicyl phenolic glucuronide. pdr.netwikipedia.org These glucuronides are highly polar and readily eliminated in the urine. upums.ac.in
These conjugation pathways are capacity-limited, meaning they can become saturated at higher concentrations of salicylic acid. wikipedia.org A small amount of salicylic acid may also be hydroxylated to form minor metabolites like gentisic acid. wikipedia.org
Interactive Table: Key Compounds in this compound Metabolism
Oxidative Metabolism of Salicylate Metabolites
Once this compound is hydrolyzed to salicylic acid, the subsequent oxidative metabolism is a minor but significant pathway in its biotransformation. researchgate.net This process involves the hydroxylation of the aromatic ring of salicylic acid, leading to the formation of dihydroxybenzoic acid isomers. researchgate.netnih.gov
The primary products of this oxidative pathway are gentisic acid (2,5-dihydroxybenzoic acid) and, to a lesser extent, 2,3-dihydroxybenzoic acid. researchgate.netwikipedia.org The formation of gentisic acid is considered a minor metabolic route for salicylic acid. wikipedia.orgwikipedia.org For instance, studies on aspirin (B1665792), which is also metabolized to salicylic acid, show that gentisic acid accounts for less than 1% of the excreted metabolites. wikipedia.org However, the proportion of the dose excreted as gentisic acid can increase with higher doses of salicylate, indicating that the primary metabolic pathways may become saturated. nih.gov
Experimental studies have suggested that these oxidative metabolites, specifically 2,3- and 2,5-dihydroxybenzoic acid, may be implicated in the nephrotoxicity associated with salicylic acid. nih.gov The formation of these hydroxylated derivatives is catalyzed by cytochrome P450 enzymes in the liver. nih.gov
Table 1: Key Oxidative Metabolites of Salicylic Acid
| Metabolite Name | Chemical Formula | Pathway |
|---|---|---|
| Gentisic Acid | C₇H₆O₄ | Hydroxylation of salicylic acid. researchgate.netwikipedia.org |
| 2,3-Dihydroxybenzoic Acid | C₇H₆O₄ | Minor hydroxylation pathway of salicylic acid. researchgate.netwikipedia.org |
| 2,3,5-Trihydroxybenzoic Acid | C₇H₆O₅ | A minor product of salicylate oxidation. researchgate.net |
Elimination Kinetics and Excretion Routes
The elimination of this compound is principally governed by the kinetics of its primary metabolite, salicylic acid. After its formation, salicylic acid is primarily metabolized in the liver through conjugation and is subsequently excreted by the kidneys. wikipedia.orguoa.gr
The major metabolic pathways for salicylic acid involve conjugation with glycine to form salicyluric acid and with glucuronic acid to form salicylic acyl glucuronide and salicylic phenolic glucuronide. wikipedia.orguoa.grtaylorandfrancis.com Salicyluric acid is the main metabolite, accounting for approximately 75% of the excreted products after a small dose. wikipedia.orgscialert.net
The elimination kinetics of salicylic acid are dose-dependent. uoa.grnih.gov At low doses (e.g., less than 250 mg in an adult), the metabolic pathways follow first-order kinetics, with an elimination half-life of about 2.0 to 4.5 hours. wikipedia.org However, at higher doses (e.g., more than 4 g), the pathways for forming salicyluric acid and salicyl phenolic glucuronide become saturated. wikipedia.orguoa.gr This saturation leads to a shift to zero-order kinetics, resulting in a much longer elimination half-life of 15 to 30 hours. wikipedia.org
As the main metabolic pathways become saturated, the renal excretion of unchanged salicylic acid becomes increasingly important. wikipedia.org The renal excretion process involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. taylorandfrancis.com The rate of excretion is highly sensitive to urinary pH; an increase in urine pH from 5 to 8 can increase the renal clearance of salicylate by 10- to 20-fold. wikipedia.org
Table 2: Urinary Excretion Profile of Salicylic Acid Metabolites
| Metabolite | Percentage of Excreted Dose (Small Dose) | Percentage of Excreted Dose (High Dose) |
|---|---|---|
| Salicyluric acid | 75% wikipedia.orgscialert.net | 22% |
| Free salicylic acid | 10% wikipedia.orgscialert.net | 65% |
| Salicyl phenolic glucuronide | 10% wikipedia.orgscialert.net | 15% |
| Salicyl acyl glucuronide | 5% wikipedia.orgscialert.net | - |
| Gentisic acid | <1% wikipedia.orgscialert.net | - |
| 2,3-Dihydroxybenzoic acid | Trace amounts wikipedia.org | - |
Note: Percentages at high doses are based on cases of salicylate overdose and can vary.
Advanced Analytical and Characterization Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental in separating amyl salicylate (B1505791) from complex mixtures and quantifying its presence. Gas-liquid chromatography and high-performance liquid chromatography are the most prevalently used techniques due to their high resolution and sensitivity.
Gas-Liquid Chromatography (GLC), particularly when equipped with a Flame Ionization Detector (GC-FID), is a robust method for assessing the purity of amyl salicylate and quantifying it in mixtures. The technique separates compounds based on their volatility and interaction with a stationary phase coated on a long, thin capillary column.
In a typical analysis, the sample is vaporized and carried by an inert gas (the mobile phase) through the column. The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic feature used for identification. The area under the corresponding peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification.
Research on short-chain alkyl salicylates has demonstrated the effectiveness of GC-FID in separating structurally similar esters. sciepub.com The retention times for these compounds increase with the length of the alkyl chain, a principle that allows for clear differentiation. sciepub.com For instance, in a study using a nonpolar column, methyl salicylate was found to have a shorter retention time than ethyl, propyl, and butyl salicylate, as the boiling point and nonpolarity increase with the molar mass. sciepub.com This resolving power is essential for purity assessment, as it can detect and quantify the presence of other salicylate esters or impurities.
Table 1: GC Retention Times for Short-Chain Salicylate Esters
| Compound | Retention Time (minutes) |
|---|---|
| Methyl Salicylate | 3.520 sciepub.com |
| Ethyl Salicylate | 4.606 sciepub.com |
| Propyl Salicylate | 6.250 sciepub.com |
| Butyl Salicylate | 8.263 sciepub.com |
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and detection of this compound. It is particularly useful for samples that are not sufficiently volatile or are thermally unstable for GC analysis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for salicylates.
In RP-HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. turkjps.orgaimspress.com this compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the mobile phase. Detection is commonly achieved using a photodiode array (PDA) or UV-Vis detector set at a wavelength where the salicylate chromophore has maximum absorbance, often around 230 nm or 304 nm. turkjps.orgaimspress.com
Studies have successfully developed and validated HPLC methods for the simultaneous determination of salicylates in various products. aimspress.com For example, a method for analyzing methyl salicylate and thymol (B1683141) used a C8 column with a mobile phase of methanol and water (65:35 v/v) at a flow rate of 1 mL/min, achieving good separation with retention times of 3.861 minutes for methyl salicylate and 6.211 minutes for thymol. aimspress.com Such methods are valued for their simplicity, sensitivity, and rapid run times, making them suitable for quality control. turkjps.org
Table 2: Example HPLC Method Parameters for Salicylate Analysis
| Parameter | Condition |
|---|---|
| Column | Lichrosorb C8 turkjps.org |
| Mobile Phase | Methanol:Water (65:35, v/v) with 1.0% Acetic Acid turkjps.org |
| Flow Rate | 1.0 mL/min turkjps.org |
| Detection Wavelength | 304 nm turkjps.org |
| Column Temperature | 30 °C turkjps.org |
Spectroscopic and Spectrometric Characterization Techniques
Spectroscopic and spectrometric methods provide detailed information about the molecular structure and bonding within the this compound molecule.
Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule and studying hydrogen bonding. The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its specific bonds.
A key feature in the IR spectrum of salicylates like this compound is the intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl group (C=O) of the ester. This interaction causes the O-H stretching vibration to appear as a very broad band at a lower frequency (around 3200 cm⁻¹) compared to a free hydroxyl group. docbrown.info
Other significant peaks include the sharp, strong absorption from the carbonyl (C=O) stretching vibration of the ester group, typically seen around 1680 cm⁻¹. docbrown.info The C-H stretching vibrations of the alkyl chain and the aromatic ring appear around 2960 cm⁻¹. docbrown.info The region between 1300-1000 cm⁻¹ shows C-O stretching vibrations, while the fingerprint region (below 1500 cm⁻¹) contains a complex pattern of peaks unique to the molecule, arising from C=C aromatic ring vibrations and various bending vibrations. docbrown.inforesearchgate.net
Table 3: Characteristic Infrared Absorption Bands for Salicylate Esters
| Wavenumber (cm⁻¹) | Vibrational Mode | Appearance |
|---|---|---|
| ~3200 docbrown.info | O-H stretch (intramolecular hydrogen bond) | Broad |
| ~2960 docbrown.info | C-H stretch (alkyl and aromatic) | Medium to Sharp |
| ~1680 docbrown.info | C=O stretch (ester carbonyl) | Strong, Sharp |
| ~1480-1440 researchgate.net | C=C stretch (aromatic ring) | Medium |
| ~1300-1100 docbrown.info | C-O stretch (ester and phenol) | Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound. researchgate.netnih.gov Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, the protons on the aromatic ring typically appear as distinct multiplets in the downfield region (approx. 6.8-7.8 ppm). The chemical shift and splitting pattern of these protons are dictated by their position relative to the hydroxyl and ester functional groups. The phenolic hydroxyl proton gives a signal that is often broad and further downfield due to hydrogen bonding. The protons of the amyl group will have characteristic shifts and couplings in the upfield region, allowing for the confirmation of the specific isomer (e.g., isoamyl vs. n-amyl).
The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester is highly deshielded and appears far downfield (around 170 ppm). The aromatic carbons resonate in the 110-160 ppm range, while the carbons of the amyl group appear in the upfield region (approx. 10-70 ppm). Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, confirming the complete molecular structure. core.ac.uk
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenolic -OH | ~10-11 (singlet, broad) | N/A |
| Aromatic C-H | 6.8 - 7.8 (multiplets) | 115 - 135 |
| Aromatic C-O / C-C=O | N/A | 112 - 162 |
| Ester C=O | N/A | ~170 |
| Ester -O-CH₂- | ~4.3 (triplet) | ~65 |
| Alkyl -CH₂- / -CH- | 0.9 - 1.8 (multiplets) | 10 - 40 |
| Alkyl -CH₃ | ~0.9 (triplet/doublet) | ~14 |
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. nih.gov It is often coupled with a chromatographic separation technique, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
When this compound is analyzed by MS using Electron Ionization (EI), it is bombarded with electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge ratio (m/z). The peak with the highest m/z value typically corresponds to the molecular ion (M⁺), which for this compound (C₁₂H₁₆O₃) is 208. nih.gov
The fragmentation pattern provides structural clues. A prominent peak in the spectrum of salicylates is often observed at m/z 120, corresponding to the stable hydroxybenzoyl cation, formed by the loss of the amyloxy radical. Another significant peak can be seen at m/z 121, which represents the protonated salicylic (B10762653) acid fragment. nih.gov The analysis of these fragments helps to confirm the identity of the molecule. In metabolomics, high-resolution mass spectrometry can be used to identify metabolites of this compound by detecting mass shifts corresponding to metabolic transformations like hydroxylation or conjugation. youtube.com
Table 5: Key Mass Spectrometry Peaks for Isothis compound (EI-MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment Ion |
|---|---|---|
| 120 nih.gov | ~100 nih.gov | [HOC₆H₄CO]⁺ (Hydroxybenzoyl cation) |
| 43 nih.gov | ~50 nih.gov | [C₃H₇]⁺ (Isopropyl cation) |
| 138 nih.gov | ~41 nih.gov | [M - C₅H₁₀]⁺ (Loss of amylene) |
| 121 nih.gov | ~39 nih.gov | [HOC₆H₄COOH]⁺ (Salicylic acid radical cation) |
| 65 nih.gov | ~24 nih.gov | [C₅H₅]⁺ (Cyclopentadienyl cation) |
Bioanalytical Approaches in Complex Matrices
The analysis of this compound and its effects within complex biological systems necessitates the use of sophisticated bioanalytical methodologies. These techniques allow for the sensitive detection of the compound and the characterization of its impact at the molecular and cellular levels. Recent research has employed a multi-faceted approach to understand the biological consequences of this compound exposure, particularly in aquatic organisms which are susceptible to environmental contamination from personal care products containing this fragrance ingredient. unive.it
A pivotal study investigating the effects of this compound on the Mediterranean mussel, Mytilus galloprovincialis, provides a clear framework for the application of these advanced methods. Mussels were exposed to environmentally relevant concentrations of this compound (0.1 μg L−1 and 0.5 μg L−1) for 7 and 14 days, and a range of analyses were performed on tissues such as the digestive gland and gills. unive.it
RNA-sequencing for Gene Expression Profiling
RNA-sequencing (RNA-seq) is a powerful transcriptomic technique used to examine the complete set of RNA transcripts in a cell or tissue at a given moment. numberanalytics.com This provides a snapshot of the genes that are actively being expressed, offering insights into the cellular response to external stimuli, such as chemical exposure. numberanalytics.comoup.com In the context of this compound, RNA-seq has been utilized to profile transcriptional changes in the digestive gland of Mytilus galloprovincialis. unive.it
The study on mussels revealed that prolonged exposure (14 days) to a higher concentration of this compound (0.5 μg L−1) led to significant disruptions in key cellular processes. unive.it Gene Set Enrichment Analysis (GSEA), a computational method that determines whether a predefined set of genes shows statistically significant, concordant differences between two biological states, was applied to the RNA-seq data. unive.itunive.it The results pointed to the dysregulation of pathways involved in energy metabolism, stress response, apoptosis, and cell death. unive.it These findings indicate that this compound can induce a state of cellular stress and potentially compromise the organism's health by altering fundamental biological pathways at the gene expression level. unive.it
The table below summarizes the key transcriptional impacts observed in the mussels exposed to this compound.
Table 1: Summary of Transcriptional Pathways Affected by this compound Exposure in Mytilus galloprovincialis
| Affected Biological Process | Direction of Regulation | Implication | Source |
|---|---|---|---|
| Energy Metabolism | Disrupted | Potential impairment of cellular energy production. | unive.it |
| Stress Response | Disrupted | Activation of cellular mechanisms to cope with chemical stress. | unive.it |
| Apoptosis | Disrupted | Alteration in programmed cell death pathways. | unive.it |
Microbiota Composition Analysis
The community of microorganisms residing in a host organism, known as the microbiota, plays a crucial role in health and disease. researchgate.netcore.ac.uk Analyzing changes in the composition of this microbial community can serve as a sensitive indicator of an organism's response to environmental stressors. core.ac.uksetac.org The impact of this compound on the microbiota has been investigated by characterizing the bacterial community in the digestive gland of Mytilus galloprovincialis using 16S rRNA gene sequencing. unive.it This technique targets a specific gene present in all bacteria, allowing for the identification and relative quantification of different bacterial taxa. unive.it
The analysis revealed that exposure to a low concentration of this compound (0.1 μg L−1) resulted in a transient increase in the representation of opportunistic pathogens. unive.it Specifically, the genera Arcobacter and the species Vibrio aestuarianus were found in higher abundance in the exposed mussels compared to the control group. unive.it This shift in microbial composition suggests that even at low environmental concentrations, this compound can cause a dysbiosis, or imbalance, of the natural gut microbiota, potentially increasing the host's susceptibility to disease. unive.itcore.ac.uk
Table 2: Observed Changes in Microbiota Composition in Mytilus galloprovincialis Following this compound Exposure
| Treatment Group | Observed Microbial Change | Potential Consequence | Source |
|---|---|---|---|
| Low Concentration (0.1 μg L−1) | Transient increase in Arcobacter genus | Increased presence of opportunistic pathogens. | unive.it |
Cellular and Biochemical Biomarker Assays
Cellular and biochemical biomarker assays are used to measure the physiological or biochemical response of an organism to chemical exposure. These assays provide quantitative data on specific cellular functions or stress indicators. bohrium.com In the study of this compound's effects on mussels, several such assays were employed to assess immunotoxicity and oxidative stress. unive.it
Bioaccumulation analysis indicated that this compound was taken up by the mussels from the water. unive.it The activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT), was measured in the gills and digestive gland. unive.itbohrium.com These enzymes are part of the cellular defense system against oxidative stress. The study also evaluated the activity of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are important enzymes in neurotransmission and can be inhibited by various pollutants. unive.it The results from these assays, combined with the transcriptomic and microbiota data, pointed towards potential immunotoxicity following prolonged exposure to higher concentrations of this compound. unive.it
Table 3: Bioaccumulation and Biomarker Responses in Mytilus galloprovincialis Exposed to this compound
| Parameter | Tissue | Exposure Group (AS_H: 0.5 μg L−1) | Result at Day 7 | Result at Day 14 | Source |
|---|---|---|---|---|---|
| This compound Concentration | Whole Body | AS_H | 6.9 μg kg−1 | 5.9 μg kg−1 | unive.it |
| Bioaccumulation Factor (BAF) | Whole Body | AS_H | 14 | 12 | unive.it |
| Superoxide Dismutase (SOD) Activity | Gills | AS_H | No significant variation | No significant variation | unive.it |
| Superoxide Dismutase (SOD) Activity | Digestive Gland | AS_H | No significant variation | No significant variation | unive.it |
| Catalase (CAT) Activity | Gills | AS_H | No significant variation | No significant variation | unive.it |
Table of Mentioned Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 2050-08-0 |
| Superoxide Dismutase | 9054-89-1 |
| Catalase | 9001-05-2 |
| Acetylcholinesterase | 9000-81-1 |
Regulatory Science, Risk Assessment, and Safety Evaluation Frameworks
Comprehensive Safety Assessment Methodologies
The safety of amyl salicylate (B1505791) is substantiated through rigorous assessment methodologies developed and implemented by independent, science-driven organizations. These evaluations form the backbone of self-regulation within the fragrance and cosmetics industries and provide foundational data for governmental regulatory bodies.
The Research Institute for Fragrance Materials (RIFM) conducts comprehensive safety assessments of fragrance ingredients, including amyl salicylate (CAS No. 2050-08-0). nih.govelsevierpure.com RIFM operates under a commitment to transparency, publishing its research and safety assessments in peer-reviewed scientific literature. youtube.com
The RIFM safety assessment process for a material like this compound includes an evaluation of various toxicological endpoints:
Genotoxicity nih.gov
Repeated dose toxicity nih.gov
Developmental and reproductive toxicity nih.gov
Skin sensitization potential nih.gov
Phototoxicity/photoallergenicity nih.gov
Local respiratory toxicity nih.gov
Environmental safety nih.gov
RIFM's evaluations are reviewed by an independent Expert Panel for Fragrance Safety, composed of academic experts in dermatology, toxicology, pathology, and environmental science. nih.gov For instance, the safety assessment for isothis compound, a related substance, determined a No Observed Adverse Effect Level (NOAEL) of 47 mg/kg/day from a subchronic toxicity study, which was then used to calculate a margin of exposure (MOE). nih.gov RIFM also utilizes advanced screening tools like the BlueScreen HC assay to assess the genotoxic potential of fragrance materials. researchgate.net
The Cosmetic Ingredient Review (CIR) Expert Panel is another key body that assesses the safety of ingredients used in cosmetics in the United States. ewg.org In June 2018, the CIR Panel reopened its safety assessment of salicylic (B10762653) acid and its salts to include additional related ingredients, one of which was this compound. cir-safety.org
The development of a comprehensive safety profile for this compound relies on the integration of data from multiple sources, including human studies, animal testing, and in vitro models.
Human Data : For assessing skin sensitization, data from Human Repeat Insult Patch Tests (HRIPT) are crucial. One analysis of 154 HRIPT studies on 134 fragrance substances, involving 16,512 volunteers, found that sensitization was not induced in the vast majority of subjects. researchgate.net Such data help in defining safe concentration levels in consumer products. researchgate.net
Animal Data : Acute toxicity data from animal studies provide foundational safety information. For this compound, these studies have established oral and dermal LD50 values. cdhfinechemical.com These studies are conducted following internationally recognized guidelines. givaudan.com
Table 2: Acute Toxicity Data for this compound
| Test Type | Species | LD50 Value | Reference |
|---|---|---|---|
| Oral | Rat | 4,100 mg/kg | cdhfinechemical.com |
| Dermal | Rabbit | > 5,000 mg/kg | cdhfinechemical.com |
Integration for Risk Assessment : Data from both human and animal studies are integrated to perform a quantitative risk assessment (QRA). researchgate.net This process helps to determine safe use levels of fragrance ingredients in different types of consumer products. For example, dermal exposure data from animal studies are combined with human exposure models to ensure that systemic exposure remains well below levels that could cause adverse effects. nih.govnih.gov The integration of these diverse data sets allows for a weight-of-evidence approach, providing a robust foundation for the safety assessments conducted by bodies like RIFM and CIR. researchgate.net
Exposure Assessment Models and Risk Characterization
Dermal Exposure Scenarios and Systemic Absorption Estimation
The assessment of systemic risk from dermal exposure to this compound, a common fragrance ingredient, involves understanding its absorption through the skin under various use conditions. Systemic effects occur when a substance is absorbed and becomes available throughout the body, potentially impacting areas distant from the initial point of contact. rivm.nl Risk assessment for dermal exposure has historically focused on local effects, but there is increasing attention on systemic effects, especially when dermal uptake contributes significantly to the total body burden. rivm.nl
The potential for a substance to be absorbed through the skin is a key element in determining internal exposure. rivm.nl For salicylates, in vitro studies using human and animal skin models are common methods to estimate dermal penetration. These studies track the amount of the applied substance that reaches the living skin layers and the receptor fluid, which simulates blood circulation. frontiersin.org The breakdown of salicylate esters, like this compound, into salicylic acid within the skin is an important consideration, as the total absorbed dose is calculated by measuring both the parent compound and its metabolites. cosmeticsdesign.com
Several factors can influence the rate and extent of dermal absorption. Research on various salicylates has highlighted the importance of:
Occlusion: Covering the skin after application (occlusion) can significantly increase permeation. For example, studies on ethyl salicylate showed that absorption nearly doubled under occluded conditions, which can simulate the effect of clothing or a bandage over a product. cosmeticsdesign.com Another study found that the total amount of [14C]-Salicylic Acid absorbed increased from 4.5% under non-occlusion to 50.5% with 8 hours of occlusion. cir-safety.org
Vehicle/Formulation: The medium in which the ingredient is delivered can dramatically alter its absorption profile. A study on pentyl salicylate found that an ethanol (B145695)/water solution notably increased absorption compared to a cream-based formulation. cosmeticsdesign.com This highlights the necessity of evaluating safety within the context of realistic, consumer-relevant product formats. cosmeticsdesign.com
Concentration: The concentration of the substance applied can also affect the percentage of absorption. In a study using methyl salicylate, absorption was 32% at a low dose (2 mM), but decreased to 11% at a high dose (200 mM). cir-safety.org
In the absence of specific data for this compound, next-generation risk assessment (NGRA) approaches for similar compounds, such as benzyl (B1604629) salicylate, provide a framework. These methods use New Approach Methodologies (NAMs) like in vitro skin absorption assays and physiologically based pharmacokinetic (PBPK) modeling to predict internal exposure. frontiersin.orgnih.gov For benzyl salicylate, PBPK models estimated that after dermal application, the peak concentration (Cmax) of its metabolite, salicylic acid, was significantly higher (approximately 90-fold) than the parent compound, identifying it as the primary driver of systemic toxicity ("toxdriver"). frontiersin.orgnih.govnih.gov This type of modeling is crucial for accurately estimating systemic exposure and conducting safety assessments without relying on animal testing. frontiersin.orgnih.gov
Table 1: Factors Influencing Dermal Absorption of Salicylates
| Factor | Observation | Example Compound(s) | Source |
| Occlusion | Significantly increases skin permeation. | Ethyl Salicylate, Salicylic Acid | cosmeticsdesign.comcir-safety.org |
| Vehicle | Ethanol/water solution increased absorption compared to a cream. | Pentyl Salicylate | cosmeticsdesign.com |
| Concentration | The percentage of absorption can decrease as the applied dose increases. | Methyl Salicylate | cir-safety.org |
| Metabolism | Esters can be metabolized to salicylic acid in the skin. | Benzyl Salicylate | frontiersin.orgcosmeticsdesign.comnih.gov |
Environmental Exposure Pathways and Ecological Risk Assessment
This compound enters the environment primarily through its extensive use in personal care products, which are discharged into wastewater systems. unive.itnih.gov Following wastewater treatment, it can end up in aquatic environments, posing a potential threat to ecosystems and the organisms within them. unive.itnih.gov The European Chemicals Agency (ECHA) has classified this compound as very toxic to aquatic life. unive.it
Recent studies have detected this compound in vulnerable aquatic ecosystems like the Venice Lagoon, an area significant for mollusc farming. unive.itnih.gov This has prompted research into its ecological effects, particularly on species like the Mediterranean mussel (Mytilus galloprovincialis), which plays an important ecological and economic role. unive.itnih.gov
An ecological risk assessment evaluates the potential adverse effects of human activities on the environment. epa.gov For this compound, this involves studying its impact on aquatic organisms. A key study exposed Mytilus galloprovincialis to environmentally relevant concentrations of this compound (0.1 and 0.5 μg L⁻¹) for 7 and 14 days. unive.itnih.gov The findings include:
Bioaccumulation: The study suggested a low bioaccumulation capability for this compound in the mussels. unive.itnih.gov
Cellular and Molecular Effects: Despite low bioaccumulation, prolonged exposure to the higher concentration (0.5 μg L⁻¹) led to the disruption of several key cellular processes. unive.itnih.gov
Immunotoxicity: Researchers observed potential immunotoxicity, including significant and rapid alterations in the total hemocyte count (THC) and the size and proliferation of hemocytes, which are immune cells in mussels. unive.it
Metabolic and Stress Responses: The exposure resulted in changes to the transcriptional regulation of pathways involved in energy metabolism, stress response, apoptosis, and cell death. unive.itnih.gov
Microbiota Disruption: Exposure to the lower concentration (0.1 μg L⁻¹) was associated with a temporary increase in opportunistic pathogens, such as the Arcobacter genus and Vibrio aestuarianus. unive.itnih.gov
These findings provide an initial overview of the sublethal effects of this compound on a widely farmed mollusc species, indicating that even at low environmental concentrations, it can induce significant biological responses. unive.itnih.gov
Table 2: Summary of Ecological Effects of this compound on Mytilus galloprovincialis
| Endpoint | Observation at 0.5 μg L⁻¹ Exposure | Observation at 0.1 μg L⁻¹ Exposure | Source |
| Immunotoxicity | Significant alterations in hemocyte count, diameter, and volume. | Not specified. | unive.it |
| Gene Expression | Disruption of pathways for energy metabolism, stress response, and apoptosis. | Weak transcriptional changes. | unive.itnih.gov |
| Microbiota | Not specified. | Transient increase in opportunistic pathogens (Arcobacter, Vibrio aestuarianus). | unive.itnih.gov |
| Bioaccumulation | Low bioaccumulation potential suggested. | Low bioaccumulation potential suggested. | unive.itnih.gov |
Application of Threshold of Toxicological Concern (TTC) Principles
The Threshold of Toxicological Concern (TTC) is a risk assessment tool used to establish a human exposure threshold for chemicals below which there is a very low probability of adverse health effects. europa.eu This approach is particularly valuable for substances with limited or no specific toxicity data, such as fragrance ingredients, impurities, or metabolites. researchgate.neteuropa.eu The TTC concept is based on the principle that a safe level of exposure can be determined based on a chemical's structure and the known toxicity of structurally similar compounds. europa.eu
The TTC approach utilizes a decision tree that categorizes chemicals into different classes based on their chemical structure and potential toxicity. europa.eu The most widely used classification is the Cramer scheme, which divides substances into three classes of presumed toxicity (I, II, and III). nih.gov Each class has a corresponding TTC value, representing a conservative exposure level. americanchemistry.com
Cramer Class TTC Values for Non-Cancer Endpoints:
Cramer Class I: 1800 µ g/person/day (or 30 µg/kg bw/day) europa.eunih.gov
Cramer Class II: 540 µ g/person/day (or 9 µg/kg bw/day) europa.eunih.gov
Cramer Class III: 90 µ g/person/day (or 1.5 µg/kg bw/day) europa.eunih.gov
Specific, lower TTC values are applied for certain classes of compounds, such as those with structural alerts for genotoxicity (0.15 µ g/person/day ) or organophosphates (18 µ g/person/day ), before applying the general Cramer class thresholds. europa.eu
For a substance like this compound (or its isomer, isothis compound), the TTC approach would first involve determining its chemical structure and identifying any structural alerts for high-potency toxicity, such as genotoxicity. europa.eu If no such alerts are present, the substance is assigned to a Cramer class. Isothis compound has been categorized into Cramer Class I. europa.eu The estimated daily exposure to the substance is then compared to the TTC value for that class. If the exposure is below the threshold, the risk is considered to be of low probability. researchgate.net If exposure exceeds the TTC, a more substance-specific risk assessment is required. nih.gov
The TTC approach is a screening tool and should not be used for substances where specific toxicological data is legally required or for certain excluded categories like high-molecular-weight polymers or proteins. europa.eu It provides a valuable method for prioritizing substances for further testing and for performing safety evaluations in the absence of comprehensive toxicological profiles. researchgate.net
Structure Activity Relationship Sar Studies and Novel Derivative Development
Isomeric Contributions to Biological and Olfactive Properties (e.g., Pentyl vs. Isoamyl Salicylate)
The isomeric form of the amyl group in amyl salicylate (B1505791) significantly impacts its sensory, or olfactive, properties. While both pentyl salicylate (n-amyl salicylate) and isothis compound (isopentyl salicylate) share the same molecular formula, their structural arrangements lead to distinct scent profiles. This difference is a classic example of how subtle changes in molecular architecture can lead to noticeable changes in biological reception, in this case, by olfactory receptors.
This compound (Pentyl Salicylate): This isomer is characterized by a greener, more herbaceous aroma, often likened to clover. Its scent is sometimes described as having a sweet, floral, and slightly balsamic character.
Isothis compound (Isopentyl Salicylate): This branched-chain isomer presents a more complex floral profile, often described as orchid-like with a balsamic warmth. It is also characterized by sweet, herbaceous, and clover-like facets with subtle honey undertones researchgate.net. Due to its sophisticated floral notes, isothis compound is frequently utilized in fine fragrances to create or enhance orchid, lilac, and hyacinth accords researchgate.net.
The difference in their odor profiles stems from how their respective shapes interact with the olfactory receptors in the nasal cavity. The more linear structure of pentyl salicylate interacts differently with these receptors compared to the bulkier, branched structure of isothis compound, resulting in the perception of different scents.
From a biological activity perspective, while both isomers are derivatives of salicylic (B10762653) acid and are expected to possess some of its inherent properties, the specific impact of the isomeric amyl group on activities like anti-inflammatory or antimicrobial effects is less well-documented in publicly available research. However, it is a reasonable hypothesis that the difference in lipophilicity and steric hindrance between the straight-chain pentyl group and the branched isoamyl group could influence their absorption, distribution, metabolism, and ultimately, their potency in various biological systems.
Table 1: Comparison of Olfactive Properties of this compound Isomers
| Feature | Pentyl Salicylate | Isothis compound |
|---|---|---|
| Common Name | n-Amyl Salicylate | Isopentyl Salicylate |
| Scent Profile | Greener, herbaceous, clover-like | Orchid-like, floral, balsamic warmth, sweet, honey undertones |
| Typical Use | General floral and herbaceous fragrances | Sophisticated floral accords (orchid, lilac, hyacinth) |
| Molecular Structure | Straight-chain pentyl group | Branched-chain isopentyl group |
Rational Design of this compound Analogues
The rational design of this compound analogues involves a targeted approach to modify its chemical structure to achieve specific biological or olfactive outcomes. This process relies on an understanding of the SAR of the salicylate scaffold. Key modifications can be made to the salicylic acid core or the amyl ester side chain.
Modifications to the Salicylic Acid Ring:
Substitution on the Phenolic Ring: The addition of electron-withdrawing groups (e.g., halogens like chloro- or fluoro- groups) or electron-donating groups at various positions on the benzene ring can significantly alter the electronic properties of the molecule. For instance, in other salicylate derivatives, halogenation at the 3- and/or 5-positions has been shown to enhance their ability to induce systemic acquired resistance in plants, a form of induced immunity nih.gov. This suggests that similar modifications to this compound could modulate its biological activities.
Modifications to the Ester Group:
Altering the Alkyl Chain: The length and branching of the alkyl chain of the ester group can influence the molecule's lipophilicity and steric properties. Increasing the chain length can enhance lipophilicity, which may affect skin penetration for topical applications or interaction with biological membranes blogspot.com. The difference in odor between pentyl and isothis compound is a prime example of how branching affects molecular properties researchgate.net. Designing analogues with different alkyl chains (e.g., butyl, hexyl, or cyclic alkyl groups) could lead to novel fragrances or altered biological activities.
Bioisosteric Replacement:
Amide Analogues: Replacing the ester linkage with an amide bond is a common strategy in medicinal chemistry. Salicylamides, for example, retain the analgesic properties of salicylic acid but may lack anti-inflammatory effects. The synthesis of N-substituted salicylamides has been explored to develop compounds with antifungal activity mdpi.com.
The rational design process is often guided by computational modeling to predict how these structural changes will affect the molecule's interaction with a specific biological target, such as an enzyme or receptor.
Comparative Analysis of Biological Activities Across Salicylate Esters
Salicylate esters, as a class of compounds, exhibit a wide range of biological activities, primarily stemming from their salicylic acid moiety. The nature of the ester group significantly modulates this activity.
Anti-inflammatory Activity:
Salicylates are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. While aspirin (B1665792) (acetylsalicylic acid) is the most famous example, other salicylate esters also exhibit this property. The esterification of salicylic acid can alter the potency and side-effect profile. For instance, some studies have synthesized new ester analogues of salicylic acid and evaluated their COX inhibitory potential, finding that certain derivatives show higher COX-2 inhibitory activity than aspirin researchgate.net. The rationale is that the ester modification can influence the binding affinity to the active site of COX enzymes.
Antimicrobial and Antifungal Activity:
Several salicylate esters have demonstrated antimicrobial and antifungal properties. Methyl salicylate, for example, has known antimicrobial activity against various bacterial and fungal strains blogspot.com. Research into other salicylate derivatives has shown that modifications to the core structure can lead to potent antifungal agents. For example, a series of N-substituted salicylamides were synthesized and showed activity against Candida species mdpi.com. The lipophilicity conferred by the ester or amide side chain can be crucial for the compound's ability to penetrate microbial cell membranes.
Estrogenic Activity:
Some salicylate esters have been found to possess estrogenic activity. A study evaluating phenyl salicylate, benzyl (B1604629) salicylate, and phenethyl salicylate found that they exhibited in vitro estrogen receptor α (ERα) agonistic activities. The length and structure of the alcohol moiety in the ester appear to be critical for this activity.
Table 2: Overview of Biological Activities of Selected Salicylate Esters
| Salicylate Ester | Biological Activity | Key Findings |
|---|---|---|
| Methyl Salicylate | Anti-inflammatory, Analgesic, Antimicrobial | Inhibits prostaglandin (B15479496) synthesis; effective against various bacteria and fungi blogspot.com. |
| Acetylsalicylic Acid (Aspirin) | Anti-inflammatory, Analgesic, Antiplatelet | Irreversibly inhibits COX-1 and COX-2 enzymes. |
| N-cyclohexyl-2-hydroxybenzamide | Antifungal | Showed a significant minimum inhibitory concentration against several Candida strains mdpi.com. |
| Benzyl Salicylate | Estrogenic | Demonstrated in vitro estrogen receptor α agonistic activity. |
| Phenyl Salicylate | Estrogenic | Showed in vitro estrogen receptor α agonistic activity. |
Computational Chemistry Approaches for SAR Prediction
Computational chemistry provides powerful tools for predicting the structure-activity relationships of molecules like this compound and for guiding the design of new analogues. These in silico methods can save significant time and resources in the drug discovery and development process.
Quantitative Structure-Activity Relationship (QSAR):
QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular properties) to the observed activity. These descriptors can be categorized as:
1D: Based on the molecular formula (e.g., molecular weight).
2D: Based on the 2D structure (e.g., connectivity indices, 2D pharmacophores).
3D: Based on the 3D structure (e.g., molecular shape, volume).
For this compound and its analogues, QSAR models could be developed to predict properties such as anti-inflammatory potency, antimicrobial activity, or even sensory characteristics. The quality and predictive power of a QSAR model depend heavily on the quality and diversity of the dataset used to build it.
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking could be used to predict how its analogues bind to the active site of a target enzyme, such as COX-2. The results of a docking study are often presented as a binding energy or a docking score, which can be used to rank potential new derivatives. For instance, docking studies on acyl-salicylic acid derivatives have been used to correlate their binding affinity for COX-2 with their observed analgesic activity unair.ac.id.
Pharmacophore Modeling:
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. A pharmacophore model defines the essential 3D arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For a series of active salicylate esters, a pharmacophore model could be generated to identify the key features responsible for their biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential leads with the desired activity.
These computational approaches are not mutually exclusive and are often used in combination to provide a more comprehensive understanding of the SAR of a particular class of compounds and to guide the rational design of novel and more effective analogues.
Q & A
Q. What best practices ensure reproducibility in this compound research?
- Methodological Answer :
- Open Data Platforms : Deposit raw sequencing data (e.g., RNA-seq, 16S rRNA) in repositories like NCBI SRA .
- Detailed Supplemental Materials : Include exact experimental parameters (e.g., GC temperature gradients, SPE elution solvents) in supplementary files .
- Inter-Laboratory Validation : Participate in ring trials to harmonize analytical protocols (e.g., ISO 17025 accreditation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
